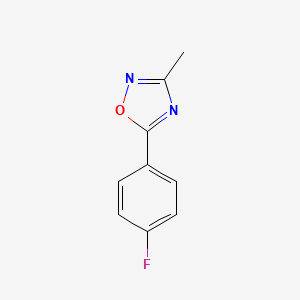

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-(4-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSHBDOOEVBVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485730 | |

| Record name | 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59562-68-4 | |

| Record name | 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with acetic anhydride and a suitable dehydrating agent, such as phosphorus oxychloride, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Reduction Reactions

Reduction of the oxadiazole ring typically results in ring-opening to form hydrazine derivatives:

- Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas yields 3-methyl-5-(4-fluorophenyl)hydrazine derivatives .

- Lithium Aluminum Hydride (LiAlH₄) : Converts the oxadiazole to a diamino intermediate .

Table 2: Reduction Reactions

| Reagent/Conditions | Product | Reference |

|---|---|---|

| H₂, Pd/C | Hydrazine derivative | |

| LiAlH₄, THF | Diamino intermediate |

Electrophilic Substitution

The fluorophenyl group undergoes electrophilic substitution, though the fluorine atom directs reactivity:

- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine .

- Halogenation : Bromine (Br₂) in FeBr₃ adds substituents preferentially at the ortho or para positions .

Table 3: Substitution Reactions

| Reagent/Conditions | Position | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | Meta to F | 5-(3-Nitro-4-fluorophenyl) analog | |

| Br₂, FeBr₃ | Ortho/Para to F | Brominated derivatives |

Nucleophilic Ring-Opening

The oxadiazole ring reacts with nucleophiles such as amines or alkoxides:

- Ammonia (NH₃) : Cleaves the ring to form amidine derivatives .

- Methanol (MeOH) : Under basic conditions, generates methyl ester intermediates .

Table 4: Nucleophilic Reactions

| Reagent/Conditions | Product | Reference |

|---|---|---|

| NH₃, ethanol | 3-Methylamidine derivative | |

| NaOMe, MeOH | Methyl ester intermediate |

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed cross-couplings:

- Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives .

- Buchwald-Hartwig : Forms C–N bonds with amines or amides .

Table 5: Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 5-(Biphenyl)-3-methyl derivative | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivatives |

Thermal and Photochemical Reactivity

- Thermal Decomposition : At >200°C, decomposes to release HCN and fluorobenzene .

- UV Irradiation : Generates radicals via C–N bond cleavage, leading to polymerization inhibitors .

Biological Activity-Driven Modifications

While not direct chemical reactions, structural analogs of this compound exhibit bioactivity through interactions with enzymes like HDACs or COX-2. Modifications often involve:

科学研究应用

Medicinal Chemistry

Anticancer Activity : Numerous studies have reported the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, derivatives similar to 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole have shown significant antiproliferative activity against human colon adenocarcinoma (HT-29) and other tumor cell lines. The presence of electron-withdrawing groups at specific positions on the aromatic ring has been crucial for enhancing biological activity .

Anti-inflammatory Properties : Compounds containing the oxadiazole moiety have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. Some derivatives demonstrate selectivity for COX-2 over COX-1, which is beneficial in reducing inflammation while minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity : The oxadiazole scaffold has shown promise in antimicrobial applications. Research indicates activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad spectrum of activity makes it a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have documented the effectiveness of this compound derivatives:

- Cytotoxicity Study : A study evaluated various oxadiazole derivatives against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Compounds exhibited IC50 values significantly lower than standard anticancer agents like Prodigiosin .

- Inflammation Model : In vivo studies demonstrated that specific oxadiazole derivatives reduced inflammation markers in animal models by selectively inhibiting COX enzymes .

作用机制

The mechanism of action of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

- 3-Methyl vs. 2-Methyl or 5-Methyl Isomers : The position of the methyl group on the oxadiazole ring significantly impacts biological activity. In muscarinic receptor studies, 3-methyl-1,2,4-oxadiazole derivatives demonstrate higher binding affinity compared to 2-methyl or 5-methyl isomers. Systematic removal of heteroatoms (e.g., converting oxadiazole to oxazole or furan) further reduces receptor affinity, emphasizing the critical role of the oxadiazole ring in molecular recognition .

- Halogen Substitution : Replacing the 4-fluorophenyl group with bromine (as in 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole) increases molecular weight and polarizability. Bromine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability compared to fluorine. Such analogs are utilized in polymer drug films for glaucoma treatment, suggesting substituent-dependent therapeutic applications .

Functional Group Modifications

- Chloromethyl vs. Methyl: Introducing a chloromethyl group at position 5 (e.g., 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization. This modification is pivotal in synthesizing bioactive conjugates, such as benzoxazinone hybrids with trypanocidal activity .

- Phenoxy and Methoxy Substituents: Compounds like 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole incorporate bulkier substituents, which may improve target selectivity but reduce solubility. The methoxy group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effects, altering electronic distribution and binding kinetics .

Data Table: Key Structural and Functional Comparisons

生物活性

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a five-membered heterocyclic ring that includes nitrogen atoms, which contribute to its unique pharmacological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:

- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of 1,2,4-oxadiazole derivatives against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human colon adenocarcinoma (HT-29) and other tumor cell lines .

- Anti-inflammatory Properties : Oxadiazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes. Some compounds demonstrated selectivity for COX-2 over COX-1, which is beneficial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : The oxadiazole scaffold has shown promise in antimicrobial applications. Compounds derived from this structure have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in disease processes. For example, they can inhibit COX enzymes and other targets like histone deacetylases (HDACs), which play roles in cancer progression and inflammation .

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways such as those involving p53 and cyclins .

- Interaction with Receptors : Some oxadiazole compounds interact with specific receptors or proteins that are implicated in various diseases, enhancing their therapeutic potential .

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-fluorophenyl)-3-methyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of acylthiosemicarbazides or through condensation reactions between amidoximes and activated carboxylic acid derivatives. For example, 1,2,4-oxadiazoles are often prepared using microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 80–90% under optimized conditions) . Key variables include catalyst choice (e.g., HATU or DCC), solvent polarity (e.g., DMF vs. THF), and temperature control. Impurities like unreacted fluorophenyl precursors should be monitored via HPLC.

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using reverse-phase HPLC (>98% purity threshold) and GC-MS. Structural confirmation relies on / NMR (e.g., characteristic oxadiazole ring protons at δ 8.1–8.3 ppm) and FT-IR (C=N stretching at ~1600 cm). Single-crystal X-ray diffraction is recommended for unambiguous conformation, as seen in related oxadiazole derivatives .

Q. What spectroscopic techniques are critical for characterizing substituent effects in fluorophenyl-oxadiazole derivatives?

- Methodological Answer : UV-Vis spectroscopy evaluates electronic transitions influenced by the electron-withdrawing fluorophenyl group (e.g., λ ~270 nm). Computational methods (DFT/B3LYP) correlate experimental data with HOMO-LUMO gaps to predict reactivity .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent modulate the biological activity of 1,2,4-oxadiazoles in anticancer studies?

- Methodological Answer : Fluorination enhances lipophilicity and metabolic stability, improving membrane permeability. In vitro assays (e.g., MTT against HeLa cells) show IC values <10 μM for fluorophenyl-oxadiazoles, attributed to interactions with DNA topoisomerase II. SAR studies suggest that electron-withdrawing groups at the 4-position increase cytotoxicity .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use standardized protocols: (1) equilibrium solubility via shake-flask method (24 hr, 25°C), (2) DSC/TGA to detect polymorphs, and (3) Hansen solubility parameters to predict solvent compatibility (e.g., δ ~20 MPa) .

Q. What are the mechanistic insights into the photostability of fluorophenyl-oxadiazoles under UV exposure?

- Methodological Answer : Accelerated photodegradation studies (ICH Q1B guidelines) reveal that the 4-fluorophenyl group reduces π→π* transition energy, increasing susceptibility to UV-induced ring-opening. Stabilization strategies include co-crystallization with antioxidants (e.g., BHT) or encapsulation in cyclodextrins .

Q. How can computational modeling guide the design of fluorinated oxadiazoles for selective enzyme inhibition?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations identify key interactions with target enzymes (e.g., COX-2). QSAR models highlight the importance of fluorine’s van der Waals radius (1.47 Å) in fitting hydrophobic enzyme pockets. Predictive ADMET tools (e.g., SwissADME) optimize logP and PSA for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。